3,5,7-Trimethyladamantan-1-amine hydrochloride
Overview
Description
3,5,7-Trimethyladamantan-1-amine hydrochloride, also known as (3,5,7-trimethyl-1-adamantyl)amine hydrochloride, is a chemical compound with the CAS Number: 15210-60-3 . Its molecular formula is C13H23N.HCl and it has a molecular weight of 229.79 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H23N.HCl . This indicates that the compound consists of 13 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and one chloride atom.Scientific Research Applications
Synthesis and Structural Properties
- The synthesis, properties, and reactions of 3,5,7-trimethyl-1-azatricyclo[3.3.1.1³,⁷]decan-2-one, a compound related to 3,5,7-trimethyladamantan-1-amine hydrochloride, reveal unique characteristics due to its twisted amide structure. This compound exhibits properties more akin to a ketone with a tertiary amino group, demonstrating basic and nucleophilic behavior (Kirby, Komarov, & Feeder, 2001).
Chemical Reactions and Applications
- Research on primary halogen compounds and their reaction with sodium bis(trimethylsilyl)amide indicates the potential for converting N,N-bis(trimethylsilyl)amines into amine hydrochlorides, which could include derivatives of this compound (Bestmann & Wölfel, 1984).
- The reaction of a secondary amine, closely related to this compound, with 7-chloro-4-nitrobenzofurazan, offers insights into creating fluorescent derivatives for spectrophotofluorometric assay applications (Turdiu, Penner, & Chafetz, 1974).
Spectroscopic Analysis
- Studies on the Raman spectra of methylated amines and their ammonium chlorides, which would include compounds like this compound, provide valuable information for understanding the molecular vibrations and structure of such compounds (Edsall, 1937).
Functionalized Silica Synthesis
- Amine-functionalized colloidal silica synthesis, utilizing compounds like this compound, is significant for various applications, including fundamental investigations and practical uses in industry (Soto-Cantu, Cueto, Koch, & Russo, 2012).
Biomedical Research
- The synthesis of poly(β-aminoesters) and their interaction with plasmid DNA highlights the potential of using amine hydrochloride salts, possibly including this compound derivatives, in gene delivery and biomedical research (Lynn & Langer, 2000).
Environmental Applications
- Research on the toxicity of model aliphatic amines and their chlorinated forms, including compounds similar to this compound, provides insights into their environmental impact and relevance in treatment processes (Gong, Sears, Alleman, & Blatchley, 2004).
Properties
IUPAC Name |
3,5,7-trimethyladamantan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11;/h4-9,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQWSJTVWTWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495175 | |
Record name | 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15210-60-3 | |
Record name | 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7-Trimethyl-1-adamantanamine hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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